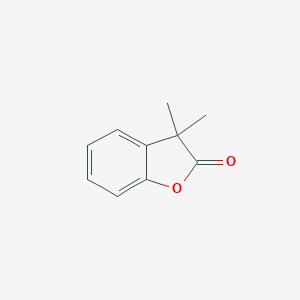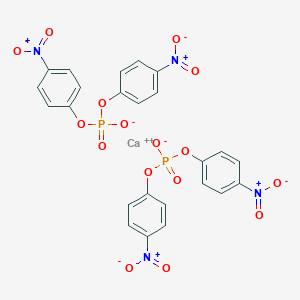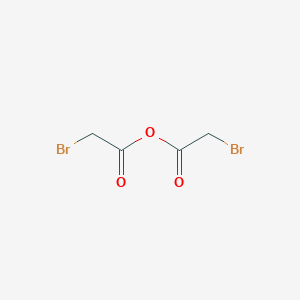
Bromoacetic anhydride
Übersicht
Beschreibung
Bromoacetic anhydride is a chemical compound with the molecular formula (BrCH2CO)2O and a molecular weight of 259.88 g/mol . It is a derivative of bromoacetic acid and is known for its reactivity and utility in organic synthesis. This compound is typically used as an acylating agent in various chemical reactions.
Wirkmechanismus
Target of Action
Bromoacetic anhydride is primarily used in peptide synthesis . Its primary targets are the amino acid sequences of parent proteins . The compound interacts with these targets to modify the conformations and configurations of a linear peptide .
Mode of Action
This interaction results in the modification of the peptide’s structure, potentially enhancing or decreasing an activity found in a native protein .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of cyclic, polymeric, and/or conjugated peptides . These peptides can then interact with various biochemical pathways, potentially influencing their downstream effects.
Pharmacokinetics
As a laboratory reagent, it is typically handled with care to avoid direct contact or inhalation . Therefore, its bioavailability in a biological system is likely minimal.
Result of Action
The primary result of this compound’s action is the modification of peptide structures . By interacting with amino acid sequences, the compound can alter the peptide’s conformation and configuration . This can result in changes to the peptide’s activity, potentially enhancing or decreasing its function compared to the native protein .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be used only in well-ventilated areas to minimize the risk of inhalation . Additionally, protective measures such as wearing gloves and eye protection are recommended when handling the compound . These precautions help to ensure the safe and effective use of this compound in peptide synthesis .
Biochemische Analyse
Biochemical Properties
It is known to be used in the synthesis of peptides . The anhydride reacts with a primary amine on the protected peptide, which could potentially interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is known to react with primary amines, which suggests it could potentially interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromoacetic anhydride can be synthesized by reacting bromoacetic acid with acetic anhydride. The reaction typically involves heating the mixture to facilitate the formation of the anhydride. The basic procedure involves the formation of bromoacetic acid anhydride from commercially available bromoacetic acid and reacting the anhydride in N,N′-dimethylformamide with a primary amine on the protected peptide .
Industrial Production Methods: In industrial settings, this compound is produced by the bromination of acetic acid followed by the reaction with acetic anhydride. The process involves the use of bromine and acetic anhydride under controlled conditions to ensure the efficient formation of the anhydride .
Analyse Chemischer Reaktionen
Types of Reactions: Bromoacetic anhydride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines, to form substituted products.
Acylation Reactions: It is commonly used as an acylating agent to introduce the bromoacetyl group into other molecules.
Common Reagents and Conditions:
N,N′-Dimethylformamide (DMF): Used as a solvent in reactions involving this compound.
Primary Amines: React with this compound to form amides.
Major Products Formed:
Bromoacetylated Peptides: Formed when this compound reacts with peptides.
Substituted Amides: Formed when this compound reacts with primary amines.
Wissenschaftliche Forschungsanwendungen
Bromoacetic anhydride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromoacetyl groups into molecules.
Biology: Utilized in the synthesis of bromoacetylated peptides, which are important in studying protein interactions and functions.
Medicine: Employed in the development of pharmaceutical compounds that require bromoacetyl groups.
Industry: Used in the production of various chemicals and intermediates for further synthesis.
Vergleich Mit ähnlichen Verbindungen
Chloroacetic Anhydride: Similar in structure but contains a chlorine atom instead of a bromine atom.
Bromoacetic Acid: The parent compound from which bromoacetic anhydride is derived.
2-Bromoacetamide: Another derivative of bromoacetic acid used in organic synthesis.
Uniqueness: this compound is unique due to its high reactivity and ability to introduce bromoacetyl groups into molecules. This makes it particularly useful in the synthesis of bromoacetylated peptides and other compounds that require the bromoacetyl functional group .
Eigenschaften
IUPAC Name |
(2-bromoacetyl) 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2O3/c5-1-3(7)9-4(8)2-6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKOTTQGWQVMQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OC(=O)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401329 | |
| Record name | Bromoacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13094-51-4 | |
| Record name | Bromoacetic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13094-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromoacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromoacetic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of bromoacetic anhydride in organic synthesis?
A1: this compound is frequently employed as an acylating reagent to introduce bromoacetyl groups into target molecules. [, , ] This modification is particularly useful in synthesizing various compounds, including potential enzyme inhibitors and pharmaceutical intermediates. [, ]
Q2: How does the use of this compound compare to other acylating agents like acetyl chloride or acetic anhydride in Friedel-Crafts acylation reactions?
A2: While acetyl chloride and acetic anhydride typically lead to para-substituted products in Friedel-Crafts acylation, this compound can yield both ortho- and para-substituted products. [] The selectivity towards ortho-substitution can be further influenced by the choice of catalyst and reaction conditions. For instance, HY-740 zeolite was found to enhance ortho-selectivity in the acylation of anisole with this compound. []
Q3: Can you provide an example of how this compound facilitates the immobilization of biomolecules?
A3: this compound can be used to modify solid supports for the directed immobilization of peptides and proteins. In one study, aminopropyl derivatized beaded cellulose was reacted with this compound to create reactive bromoacetyl groups on the surface. [] A cysteine-containing peptide was then coupled through a thiol-bromoacetyl reaction, creating a stable thioether linkage between the peptide and the support. This strategy allows for controlled and efficient immobilization of biomolecules for various applications. []
Q4: Are there any studies exploring the structure-activity relationships of compounds derived from this compound?
A4: Yes, research on haloacetamido analogues of 2-amino-2-deoxy-D-mannose explored the impact of different halogen substituents (fluoro, chloro, bromo) on biological activity against tumor cells. [] Interestingly, the bromoacetamido analogue exhibited notable potency in inhibiting tumor cell growth in vitro and showed promising in vivo antitumor activity in mice. [] This highlights how structural modifications using this compound can significantly influence the biological properties of the resulting compounds.
Q5: What analytical techniques are commonly used to characterize and quantify this compound and its derivatives?
A5: Common techniques include nuclear magnetic resonance (NMR) spectroscopy, which provides structural information, and high-performance liquid chromatography (HPLC), which is used for purification and analysis of reaction mixtures containing this compound derivatives. [, ] For instance, in the radiosynthesis of [18F]FAHA, HPLC was crucial for purifying the radiolabeled product and determining its radiochemical yield. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



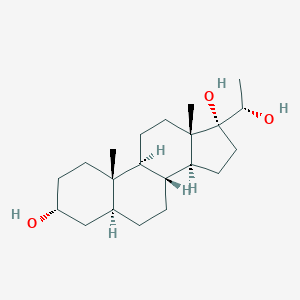
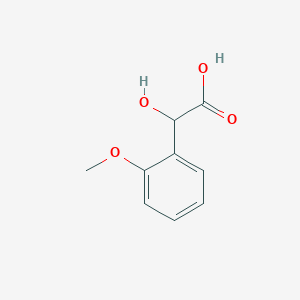
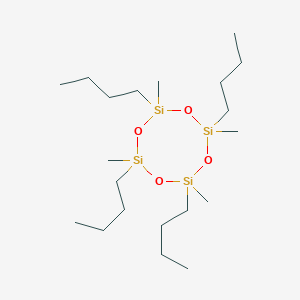
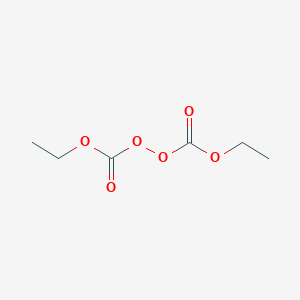


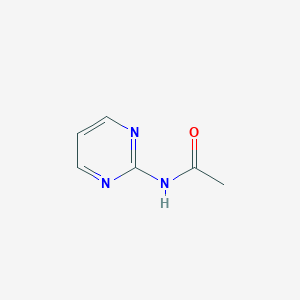
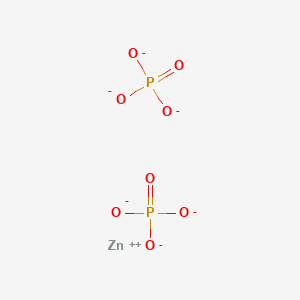
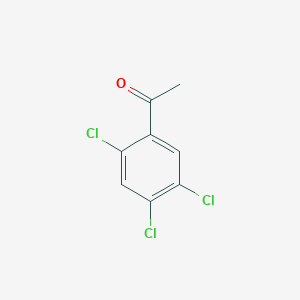
![N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide](/img/structure/B82080.png)
